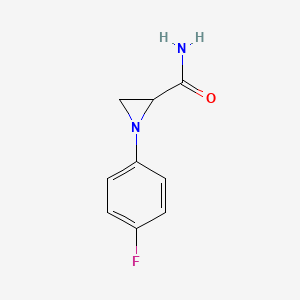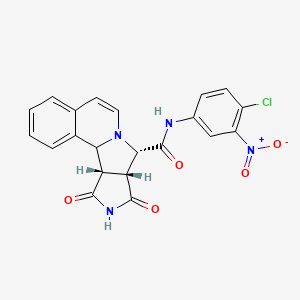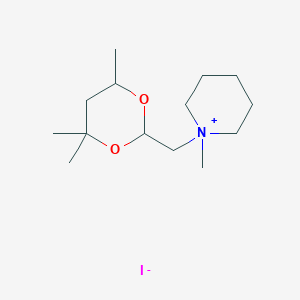![molecular formula C9H19N3O B12633256 Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]- CAS No. 919112-92-8](/img/structure/B12633256.png)
Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]- is a chemical compound with the molecular formula C9H19N3O It is a derivative of urea, featuring a cyclohexyl ring substituted with a dimethylamino group
Métodos De Preparación
The synthesis of Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]- typically involves the reaction of cyclohexylamine with dimethylamine and phosgene, followed by the addition of urea. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve continuous flow processes to ensure efficiency and scalability .
Análisis De Reacciones Químicas
Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group plays a crucial role in these interactions, facilitating binding to specific sites on the target molecules. This binding can modulate the activity of the target, leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds to Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]- include other urea derivatives with different substituents on the cyclohexyl ring. For example:
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound is used extensively in promoting organic transformations and as a hydrogen-bonding catalyst.
Cyclohexylurea: A simpler derivative of urea with a cyclohexyl ring, used in various chemical syntheses.
The uniqueness of Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]- lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
919112-92-8 |
|---|---|
Fórmula molecular |
C9H19N3O |
Peso molecular |
185.27 g/mol |
Nombre IUPAC |
[(1R,2R)-2-(dimethylamino)cyclohexyl]urea |
InChI |
InChI=1S/C9H19N3O/c1-12(2)8-6-4-3-5-7(8)11-9(10)13/h7-8H,3-6H2,1-2H3,(H3,10,11,13)/t7-,8-/m1/s1 |
Clave InChI |
XYAYVIAFMUJILI-HTQZYQBOSA-N |
SMILES isomérico |
CN(C)[C@@H]1CCCC[C@H]1NC(=O)N |
SMILES canónico |
CN(C)C1CCCCC1NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-[(Benzyloxy)carbonyl]phenoxy}benzoic acid](/img/structure/B12633181.png)

![N-Methyl-N,5-diphenylimidazo[1,5-A]pyrazin-8-amine](/img/structure/B12633192.png)


![Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B12633213.png)
![2,6-Bis{[(4-methoxyphenyl)methyl]sulfanyl}benzaldehyde](/img/structure/B12633220.png)
![[(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid](/img/structure/B12633228.png)

![N-[5-(5-hydroxy-6-oxo-1H-pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12633237.png)

![3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propan-1-ol](/img/structure/B12633239.png)
![[6-([1,1'-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane](/img/structure/B12633242.png)

